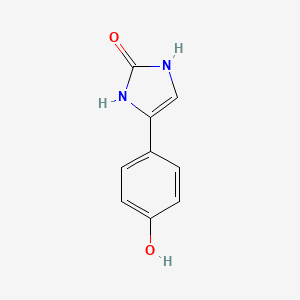![molecular formula C16H19N B12828703 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline: is an organic compound with a complex structure that includes a benzoisoquinoline core. This compound is characterized by the presence of four methyl groups attached to the core structure, which significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the benzoisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
Chemistry: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology and Medicine: In biological and medical research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism by which 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
類似化合物との比較
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its specific arrangement of methyl groups and the benzoisoquinoline core. This structure imparts distinct chemical properties, such as reactivity and stability, which may differ from similar compounds. For example, the presence of additional methyl groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.
特性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC名 |
1,1,3,3-tetramethyl-2H-benzo[de]isoquinoline |
InChI |
InChI=1S/C16H19N/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3,4)17-15/h5-10,17H,1-4H3 |
InChIキー |
XOPPJWVDEUXBOT-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C(N1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


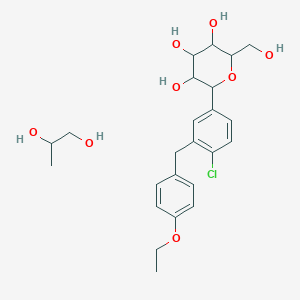
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
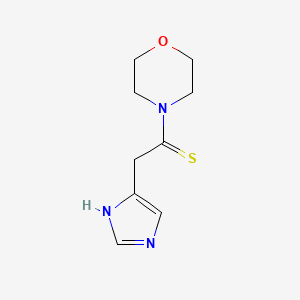
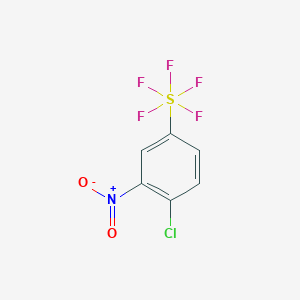
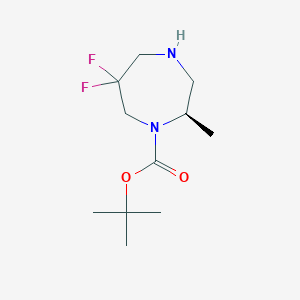


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)
![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)

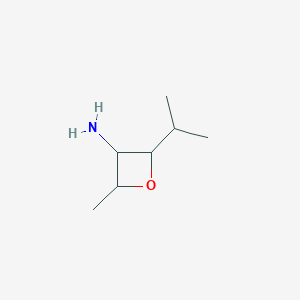
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

